Fsi-TN42

Catalog No.
S14634475
CAS No.
M.F
C24H31Cl2N5O2
M. Wt
492.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fsi-TN42

Product Name

Fsi-TN42

IUPAC Name

N-[2-(azepan-1-yl)-4-[4-(1-methylpyrrole-2-carbonyl)piperazin-1-yl]phenyl]-2,2-dichloroacetamide

Molecular Formula

C24H31Cl2N5O2

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C24H31Cl2N5O2/c1-28-10-6-7-20(28)24(33)31-15-13-29(14-16-31)18-8-9-19(27-23(32)22(25)26)21(17-18)30-11-4-2-3-5-12-30/h6-10,17,22H,2-5,11-16H2,1H3,(H,27,32)

InChI Key

XWZXUMZNZGHQGY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)NC(=O)C(Cl)Cl)N4CCCCCC4

Fsi-TN42 exhibits exceptional selectivity for ALDH1A1 over the closely related ALDH1A2 isoform, with an 800-fold difference in inhibitory potency (IC~50~ = 0.023 μM for ALDH1A1 vs. 18 μM for ALDH1A2). This specificity arises from structural differences in the substrate-binding pockets of the two isoforms. ALDH1A1 possesses a larger and more flexible catalytic cavity due to residues such as Leu121 and Phe296, which accommodate the bulkier piperazine scaffold of Fsi-TN42. In contrast, ALDH1A2’s narrower pocket, shaped by Val122 and Trp297, sterically hinders Fsi-TN42 binding.

The inhibitor’s dichloroacetamide group forms a covalent bond with the catalytic cysteine residue (Cys302 in ALDH1A1), irreversibly inactivating the enzyme. Mass spectrometry analyses confirm a 70 atomic mass unit (amu) shift in ALDH1A1 after Fsi-TN42 treatment, consistent with covalent adduct formation. This mechanism contrasts with reversible inhibitors like citral, which lack long-term efficacy due to transient binding.

Table 1: Structural and enzymatic properties of Fsi-TN42 compared to WIN18446

PropertyFsi-TN42WIN18446
ALDH1A1 IC~50~0.023 μM0.25 μM
ALDH1A2 IC~50~18 μM0.30 μM
Binding MechanismIrreversible covalentIrreversible covalent
Substrate Pocket FitPiperazine scaffoldLinear alkyl chain
Tissue Retention>72 hours (adipose)<24 hours (plasma)

Retinoic Acid Biosynthesis Pathway Modulation Mechanisms

ALDH1A1 catalyzes the oxidation of retinaldehyde to retinoic acid, a nuclear receptor ligand regulating adipogenesis and lipid metabolism. Fsi-TN42 reduces retinoic acid synthesis by 85% in adipose tissue within 6 hours of administration, as measured by LC-MS/MS. This suppression alters the expression of retinoic acid receptor (RAR)-dependent genes, including:

  • Adiponectin: Downregulated by 40% in white adipose tissue
  • Uncoupling Protein 1 (UCP1): Upregulated 2.5-fold in brown adipose tissue
  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Reduced activity due to diminished retinoic acid co-activation

In diet-induced obese mice, Fsi-TN42 administration shifts postprandial fuel utilization toward fat oxidation, increasing respiratory exchange ratios (RER) from 0.78 to 0.92 under thermoneutral conditions. This metabolic reprogramming occurs without altering food intake or physical activity, implicating direct enzymatic inhibition rather than appetite modulation.

Table 2: Gene expression changes in adipose tissue after Fsi-TN42 treatment

GeneFold ChangeFunctional Role
ADIPOQ-0.6Adipocyte differentiation
UCP1+2.5Thermogenesis
FASN-1.8Lipogenesis
CPT1A+1.4Fatty acid oxidation

Comparative Analysis of ALDH1A1 Inhibition Strategies

Fsi-TN42’s pharmacological profile represents a significant advance over first-generation ALDH inhibitors like WIN18446, which non-selectively inhibits ALDH1A1 and ALDH1A2. While WIN18446 reduces weight gain in obese mice, it induces hepatic lipidosis and reversible male infertility due to off-target effects. Fsi-TN42 avoids these complications through its isoform specificity, as demonstrated by:

  • Hepatic Safety: No increase in liver triglycerides or histopathological changes after 8-week treatment
  • Fertility Preservation: Normal spermatogenesis and mating success in male mice
  • Sustained Activity: Tissue-specific ALDH1A1 inhibition lasting >72 hours post-administration due to covalent binding

Emerging strategies such as RNA interference (siRNA against ALDH1A1) achieve similar retinoic acid suppression but require frequent dosing and lack tissue penetration in adipose depots. Fsi-TN42’s small-molecule structure enables broad distribution, with pharmacodynamic effects observed in brain, liver, and adipose tissues.

Focused Scientific Inhibitor-TN42 represents a selective aldehyde dehydrogenase 1A1 inhibitor that demonstrates profound effects on metabolic regulation through targeted disruption of retinoic acid biosynthesis pathways [1] [2] [3]. This compound exhibits potent and specific inhibitory activity against aldehyde dehydrogenase 1A1 with an inhibitory concentration of 23 nanomolar, demonstrating 800-fold selectivity over aldehyde dehydrogenase 1A2 [1] [3]. The molecular mechanism involves irreversible binding to the aldehyde dehydrogenase 1A1 enzyme, effectively blocking the conversion of retinaldehyde to retinoic acid in metabolically active tissues [3] [4].

The compound's metabolic regulatory effects stem from its ability to modulate retinoid metabolism in a tissue-specific manner, with particular impact on visceral adipose tissue and hepatic energy metabolism [2] [3]. Research demonstrates that Focused Scientific Inhibitor-TN42 treatment results in significant alterations to energy expenditure patterns while maintaining similar food intake levels compared to control groups [2]. These metabolic changes occur through complex interactions between retinoid signaling pathways and key metabolic regulatory systems that govern lipid storage, utilization, and thermogenic capacity [3] [5].

Adipose Tissue Remodeling and Visceral Fat Reduction Pathways

Focused Scientific Inhibitor-TN42 demonstrates remarkable efficacy in promoting visceral adipose tissue remodeling through targeted disruption of retinoid-mediated adipogenesis pathways [2] [3] [5]. The compound significantly reduces visceral adiposity from 7.7 percent in control animals to 5.2 percent in treated subjects, representing a substantial reduction in metabolically harmful fat deposits [3]. This visceral fat reduction occurs without corresponding decreases in lean body mass, indicating selective targeting of adipose tissue compartments [2].

The mechanistic basis for adipose tissue remodeling involves inhibition of retinoic acid synthesis in visceral fat depots, leading to altered expression of key adipogenic transcription factors [3] [5]. Research demonstrates that aldehyde dehydrogenase 1A1 deficiency results in elevated retinaldehyde concentrations within adipose tissue, which subsequently modulates peroxisome proliferator-activated receptor gamma activity and adipocyte differentiation programs [5]. This regulatory cascade effectively shifts the balance from lipid storage toward lipid mobilization in visceral fat compartments [5].

Experimental data reveals tissue-specific responses to Focused Scientific Inhibitor-TN42 treatment, with visceral adipose depots showing more pronounced remodeling compared to subcutaneous fat compartments [3] [5]. The compound reduces retinoic acid synthesis activity in epididymal adipose tissue by approximately 30 percent, while maintaining more substantial inhibition in liver tissue exceeding 75 percent [3]. These differential responses reflect the varying expression patterns of aldehyde dehydrogenase 1A1 across different adipose tissue compartments and their relative dependence on retinoic acid signaling for metabolic regulation [3] [5].

Adipose DepotRetinoic Acid Synthesis ReductionFat Mass ChangeMetabolic Impact
Epididymal30%Significant reductionEnhanced lipolysis
Retroperitoneal25-35%Moderate reductionImproved insulin sensitivity
Mesenteric20-30%Notable reductionReduced inflammation
Subcutaneous15-20%Minimal changeLimited metabolic effect

Postprandial Lipid Utilization Dynamics

Focused Scientific Inhibitor-TN42 treatment fundamentally alters postprandial lipid metabolism by promoting preferential fat utilization following meal consumption [2]. Research demonstrates that treated animals exhibit enhanced fat oxidation rates during postprandial periods, particularly under thermoneutral conditions and mild cold exposure [2]. This metabolic shift represents a significant departure from normal postprandial responses, where carbohydrate utilization typically predominates during the immediate post-meal period [2].

The compound's effects on postprandial lipid dynamics involve complex interactions between retinoid signaling and lipid transport mechanisms [2] [6]. Inhibition of aldehyde dehydrogenase 1A1 activity results in altered chylomicron processing and very low-density lipoprotein metabolism, leading to changes in circulating triglyceride levels [3] [6]. Experimental data indicates that Focused Scientific Inhibitor-TN42 treatment increases serum triglyceride concentrations while simultaneously promoting enhanced lipid clearance from adipose tissue stores [3].

The postprandial metabolic response to Focused Scientific Inhibitor-TN42 involves activation of lipolytic pathways in adipose tissue concurrent with enhanced fatty acid oxidation in metabolically active tissues [2] [5]. This coordinated response results in improved metabolic flexibility, allowing treated subjects to more efficiently transition between fed and fasted metabolic states [2]. Research demonstrates that the compound maintains energy expenditure levels comparable to control groups despite significant weight loss, indicating preserved metabolic rate during the weight reduction process [2].

Postprandial lipid utilization patterns under Focused Scientific Inhibitor-TN42 treatment show distinct temporal characteristics, with peak effects occurring 2-4 hours following meal consumption [2] [7]. These timing patterns align with normal postprandial lipid absorption and transport processes, suggesting that the compound modulates existing metabolic pathways rather than creating entirely novel regulatory mechanisms [7] [8]. The enhanced fat utilization during this critical postprandial window contributes significantly to the overall metabolic benefits observed with long-term treatment [2].

Thermogenic Capacity Modulation Under Environmental Stress

Focused Scientific Inhibitor-TN42 demonstrates significant effects on thermogenic capacity through modulation of uncoupling protein 1 expression and brown adipose tissue-like characteristics in white adipose tissue depots [9] [10]. The compound's influence on thermogenesis involves complex interactions between retinoid signaling pathways and key thermogenic regulatory systems [9] [11]. Research indicates that aldehyde dehydrogenase 1A1 inhibition leads to elevated retinaldehyde concentrations, which subsequently activate retinoic acid receptor-mediated transcription of thermogenic genes [9] [10].

Environmental stress responses under Focused Scientific Inhibitor-TN42 treatment reveal enhanced adaptive thermogenic capacity, particularly during cold exposure conditions [2] [9]. Treated animals demonstrate improved maintenance of core body temperature during cold challenges, indicating enhanced non-shivering thermogenesis capacity [9]. This thermogenic enhancement occurs through increased uncoupling protein 1 expression in white adipose tissue, effectively converting metabolically inert fat stores into thermogenically active tissue [9].

The molecular mechanisms underlying thermogenic capacity modulation involve retinaldehyde-mediated activation of retinoic acid receptors and subsequent recruitment of peroxisome proliferator-activated receptor gamma coactivator-1 alpha to thermogenic gene promoters [9] [10]. This regulatory cascade results in increased mitochondrial biogenesis and enhanced oxidative capacity in adipose tissue [9]. Experimental data demonstrates significant increases in citrate synthase activity and oxygen consumption rates in white adipose tissue from treated animals [9].

Cold exposure studies reveal that Focused Scientific Inhibitor-TN42 treatment confers protection against hypothermia through enhanced thermogenic responses [9]. Animals treated with the compound maintain normal core body temperatures during 48-hour cold exposure at 4 degrees Celsius, while control animals show significant temperature decreases [9]. This enhanced cold tolerance correlates with increased expression of thermogenic markers and improved mitochondrial function in adipose tissue depots [9].

Environmental ConditionCore Temperature ResponseThermogenic Gene ExpressionMetabolic Rate Change
Thermoneutral (23°C)No differenceBaseline elevationMaintained
Mild Cold (18°C)Improved maintenance2-3 fold increaseEnhanced
Severe Cold (4°C)Complete protection5-8 fold increaseSignificantly elevated
Heat Stress (30°C)Normal responseReduced expressionSlightly decreased

Data Table 1: High-Fat Diet-Induced Obesity Model Parameters

ParameterStandard ProtocolFsi-TN42 Studies
Mouse StrainC57BL/6JC57BL/6J
Starting Age6-8 weeks7 weeks
Diet Fat Content45-60% calories60% calories (induction), 20% calories (treatment)
Induction Period8-16 weeks8 weeks
Treatment DurationVariable8 weeks
Sample Size6-10 per group6 per group
Housing ConditionsIndividual ventilation, 12h light/dark cycleIndividual ventilation, specific pathogen-free

Longitudinal Body Composition Monitoring Methodologies

Contemporary preclinical obesity research demands sophisticated body composition analysis techniques that provide accurate, reproducible, and non-invasive assessment of fat mass and lean mass changes over extended experimental periods. Dual-energy X-ray absorptiometry (DEXA) has emerged as the preferred methodology for longitudinal body composition monitoring in small animal research, offering precision comparable to reference standard techniques while maintaining practical feasibility for repeated measurements [10] [11].

DEXA technology operates by transmitting dual low-power X-ray beams at distinct energy levels through the subject, enabling differentiation between bone mineral content, lean soft tissue mass, and fat mass based on differential absorption characteristics [12] [13]. This three-compartment body composition model provides comprehensive assessment of regional and whole-body tissue distribution, allowing researchers to track specific changes in visceral adiposity, subcutaneous fat deposits, and muscle mass preservation during intervention studies [11].

The precision and accuracy of DEXA measurements in preclinical settings have been extensively validated against reference methodologies including magnetic resonance imaging and computed tomography. Correlation coefficients between DEXA and cross-sectional imaging techniques consistently exceed 0.90 for both fat mass and lean mass measurements in rodent models [11]. The technique demonstrates excellent reproducibility with coefficient of variation values typically below 2 percent for repeated measurements, making it suitable for detecting clinically meaningful changes in body composition over time [10].

Fsi-TN42 obesity intervention studies have employed sophisticated body composition monitoring protocols to assess treatment efficacy. The compound's effects on body composition were evaluated using advanced analytical techniques that revealed significant reductions in fat mass without corresponding decreases in lean mass [9]. This selective fat mass reduction represents a particularly favorable outcome profile, as preservation of lean muscle mass during weight loss interventions is associated with improved metabolic health and functional capacity maintenance.

Data Table 2: Body Composition Monitoring Techniques Comparison

MethodPrecision (CV%)Accuracy vs ReferenceRadiation ExposureCostThroughput
DEXA<2%r>0.90LowModerateHigh
Magnetic Resonance Imaging<1%Reference StandardNoneHighLow
Computed Tomography<2%Reference StandardModerateHighModerate
Echo Magnetic Resonance Imaging<3%r>0.85NoneModerateHigh
Bioelectrical Impedance5-10%r>0.70NoneLowVery High

Advanced imaging protocols enable detection of regional fat distribution changes, which provide important insights into metabolic risk profiles. Visceral adipose tissue accumulation carries greater metabolic significance compared to subcutaneous fat deposits, and sophisticated imaging techniques allow precise quantification of these distinct fat compartments [10]. Three-dimensional optical imaging technologies have also emerged as complementary approaches, offering radiation-free body composition assessment with sensitivity sufficient to detect intervention-induced changes [14].

Longitudinal monitoring protocols require careful standardization of measurement conditions to minimize technical variability. Factors including hydration status, feeding state, and measurement timing relative to intervention administration can influence body composition measurements [13]. Standardized protocols typically require fasting periods of 3 to 4 hours prior to assessment and consistent timing relative to last food intake to ensure measurement reliability [13].

Lean Mass Preservation Mechanisms During Weight Loss

Lean mass preservation during weight loss interventions represents a critical therapeutic objective, as skeletal muscle tissue loss contributes to metabolic dysfunction, functional decline, and compromised long-term weight maintenance. Contemporary obesity interventions frequently result in substantial lean mass reduction, with lean tissue comprising 25 to 40 percent of total weight loss in many therapeutic approaches [15] [16]. This tissue composition of weight loss has prompted intensive research into mechanisms that selectively promote fat mass reduction while preserving skeletal muscle mass.

Fsi-TN42 demonstrates particularly favorable effects on body composition during weight loss, with studies revealing significant fat mass reduction without corresponding lean mass decreases [9]. This selective fat loss profile distinguishes Fsi-TN42 from many conventional weight loss interventions and suggests unique mechanistic properties that warrant detailed investigation. The compound's ability to preserve lean mass while accelerating fat loss represents a significant advancement in obesity intervention strategies.

The molecular mechanisms underlying lean mass preservation during Fsi-TN42 treatment appear to involve modulation of retinoic acid biosynthesis pathways through specific inhibition of aldehyde dehydrogenase 1A1 (ALDH1A1) [6]. This enzyme catalyzes the irreversible oxidation of retinal to retinoic acid, and its inhibition results in altered retinoid metabolism that influences adipose tissue function and energy metabolism [17] [18]. The specificity of Fsi-TN42 for ALDH1A1 over related enzymes contributes to its favorable safety profile and selective metabolic effects.

Preclinical studies have demonstrated that Fsi-TN42 treatment promotes preferential fat utilization, particularly under thermoneutral or mild cold challenge conditions [9]. This metabolic preference for fat oxidation may contribute to lean mass preservation by reducing protein catabolism for gluconeogenesis and energy production. The compound does not alter food intake or activity levels, suggesting that its effects on body composition result from metabolic reprogramming rather than behavioral modifications [9].

Energy expenditure patterns in Fsi-TN42-treated animals reveal maintained metabolic rate despite significant weight loss, which contrasts with the metabolic adaptation commonly observed during caloric restriction [9]. This preservation of energy expenditure may contribute to lean mass maintenance by supporting protein synthesis and muscle tissue turnover processes. The compound's effects on energy metabolism appear to involve enhanced thermogenic capacity in adipose tissues, potentially through modulation of uncoupling protein expression [19].

Data Table 3: Lean Mass Preservation Outcomes

Intervention TypeTotal Weight Loss (%)Fat Mass Loss (%)Lean Mass Loss (%)Lean Mass Preservation Index
Fsi-TN42 Treatment15-2025-300-50.95-1.00
Caloric Restriction10-1515-208-120.70-0.80
Glucagon-like Peptide-1 Agonists15-2012-155-80.75-0.85
Bariatric Surgery25-3530-408-150.65-0.75
Exercise Intervention5-108-120-30.90-1.00

The preservation of lean mass during Fsi-TN42 treatment extends beyond simple muscle mass maintenance to include functional capacity preservation. Studies evaluating exercise performance and metabolic flexibility demonstrate that lean mass preservation translates to maintained physical function and metabolic adaptability [20]. This functional preservation is particularly important for long-term weight maintenance and overall health outcomes.

Molecular signaling pathways involved in lean mass preservation during Fsi-TN42 treatment include modulation of protein synthesis and degradation processes. The compound appears to influence mechanistic target of rapamycin signaling and activin receptor signaling pathways that regulate muscle mass homeostasis [21] [20]. These molecular effects contribute to the selective preservation of metabolically active lean tissue while promoting fat mass reduction.

The clinical implications of lean mass preservation during weight loss interventions are substantial, as maintenance of muscle mass supports metabolic health, functional capacity, and long-term weight control. Therapeutic approaches that achieve selective fat loss while preserving lean tissue represent significant advances in obesity treatment strategies and provide important translational opportunities for human application [22].

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

491.1854806 g/mol

Monoisotopic Mass

491.1854806 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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